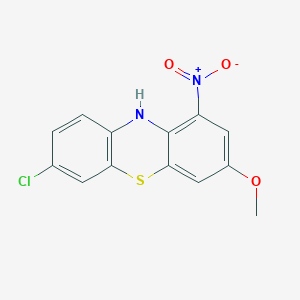
7-Chloro-3-methoxy-1-nitro-10H-phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-3-methoxy-1-nitro-10H-phenothiazine: is a derivative of phenothiazine, a heterocyclic compound that contains sulfur and nitrogen atoms in its structure. Phenothiazine derivatives are known for their diverse applications in various fields, including medicine, chemistry, and industry. The presence of chloro, methoxy, and nitro groups in the compound’s structure imparts unique chemical and physical properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-methoxy-1-nitro-10H-phenothiazine typically involves the introduction of chloro, methoxy, and nitro groups onto the phenothiazine core. One common method involves the nitration of 7-chloro-3-methoxy-10H-phenothiazine using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, concentration, and flow rates, ensuring high yield and purity of the final product. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-3-methoxy-1-nitro-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further undergo various functionalization reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic medium are used for the reduction of the nitro group.
Substitution: Halogenation reactions can be carried out using halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated phenothiazine derivatives.
Scientific Research Applications
Chemistry: 7-Chloro-3-methoxy-1-nitro-10H-phenothiazine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology: The compound’s derivatives have shown potential as bioactive molecules with applications in drug discovery and development. They are investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Phenothiazine derivatives, including this compound, are studied for their potential therapeutic effects. They are explored as candidates for treating neurological disorders, infections, and other medical conditions.
Industry: In the industrial sector, the compound is used in the development of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 7-Chloro-3-methoxy-1-nitro-10H-phenothiazine involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, participating in redox reactions. Its nitro group can undergo reduction to form reactive intermediates, which can interact with biological macromolecules, leading to various biological effects. The chloro and methoxy groups can influence the compound’s binding affinity to target proteins, modulating its biological activity.
Comparison with Similar Compounds
7-Chloro-3-methoxy-10H-phenothiazine: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
7-Chloro-3-nitro-10H-phenothiazine: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
3-Methoxy-1-nitro-10H-phenothiazine: Lacks the chloro group, altering its chemical and physical properties.
Uniqueness: 7-Chloro-3-methoxy-1-nitro-10H-phenothiazine is unique due to the presence of all three functional groups (chloro, methoxy, and nitro) on the phenothiazine core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
74834-93-8 |
|---|---|
Molecular Formula |
C13H9ClN2O3S |
Molecular Weight |
308.74 g/mol |
IUPAC Name |
7-chloro-3-methoxy-1-nitro-10H-phenothiazine |
InChI |
InChI=1S/C13H9ClN2O3S/c1-19-8-5-10(16(17)18)13-12(6-8)20-11-4-7(14)2-3-9(11)15-13/h2-6,15H,1H3 |
InChI Key |
CUNDIUZWPOICDV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)SC3=C(N2)C=CC(=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















